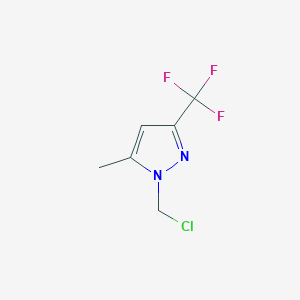

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . For example, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a trifluoromethyl group. This group contributes to the unique physicochemical properties of these compounds .Chemical Reactions Analysis

Trifluoromethyl-containing compounds are involved in various chemical reactions. For instance, trifluoromethylation of carbon-centered radical intermediates is a common reaction .Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group .Applications De Recherche Scientifique

Synthesis and Characterization

Flexible Synthesis with Functionalized Substituents : A method for synthesizing pyrazoles with functionalized side chains attached to carbon 3 and varying substituents attached to carbon 5, including the synthesis of 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, has been developed. This synthesis pathway allows for the production of ligands with potential applications in various fields, including medicinal chemistry and materials science (Grotjahn et al., 2002).

Fluorinated Pyrazoles for Medicinal Chemistry : A synthetic strategy for 3-amino-4-fluoropyrazoles, utilizing a monofluorination approach followed by condensation with different hydrazines, has been developed. These fluorinated pyrazoles are of considerable interest as building blocks in medicinal chemistry due to their additional functional groups that allow further functionalization (Surmont et al., 2011).

Structural and Computational Studies

Crystal Structure and Computational Study : A study on the synthesis, crystal structure, and computational analysis of pyrazole derivatives, including their thermodynamic properties and tautomeric forms, provides insights into the stability and structural preferences of these compounds. This type of research aids in understanding the molecular basis of the reactivity and potential applications of pyrazole derivatives (Shen et al., 2012).

Heteroleptic Cyclometalated Iridium(III) Complexes : Research into the development of heteroleptic Ir(III) metal complexes with pyrazole ligands for blue phosphorescence at room temperature showcases the potential of pyrazole derivatives in the design of new materials for optoelectronic applications (Yang et al., 2005).

Applications in Materials Science

- Advanced Lithium Ion Battery Electrolytes : A study on the functionalization of pyrazole-based additives for lithium-ion batteries emphasizes the role of pyrazole derivatives in enhancing the performance of high-voltage lithium-ion batteries. This research highlights the potential of methylated pyrazole derivatives in improving the cycling performance of lithium-ion batteries, demonstrating the importance of smart molecular design in developing advanced materials for energy storage (von Aspern et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-4-2-5(6(8,9)10)11-12(4)3-7/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJSOYZYMGONOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2651419.png)

![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2651436.png)

![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2651437.png)